molecular formula C9H7Br2FO2 B6257410 methyl 2-bromo-5-(bromomethyl)-4-fluorobenzoate CAS No. 1628605-15-1

methyl 2-bromo-5-(bromomethyl)-4-fluorobenzoate

Cat. No.: B6257410
CAS No.: 1628605-15-1
M. Wt: 326
InChI Key:
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Description

Methyl 2-bromo-5-(bromomethyl)-4-fluorobenzoate is an organic compound with the molecular formula C9H7Br2FO2 It is a derivative of benzoic acid, featuring bromine, fluorine, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-5-(bromomethyl)-4-fluorobenzoate typically involves the bromination of methyl 4-fluorobenzoate. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the final product can be achieved through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-(bromomethyl)-4-fluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form the corresponding methyl 2-bromo-5-(methyl)-4-fluorobenzoate.

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid group.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Reduction: Formation of methyl 2-bromo-5-(methyl)-4-fluorobenzoate.

    Oxidation: Formation of 2-bromo-5-(carboxymethyl)-4-fluorobenzoic acid.

Scientific Research Applications

Methyl 2-bromo-5-(bromomethyl)-4-fluorobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

    Material Science: It can be used in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-(bromomethyl)-4-fluorobenzoate depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the compound undergoes electron transfer processes that convert the bromomethyl group to a methyl group.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-5-chlorobenzoate
  • Methyl 2-bromo-5-methoxybenzoate
  • Methyl 2-bromo-5-nitrobenzoate

Uniqueness

Methyl 2-bromo-5-(bromomethyl)-4-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and the types of reactions it can undergo. The combination of these functional groups makes it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

CAS No.

1628605-15-1

Molecular Formula

C9H7Br2FO2

Molecular Weight

326

Purity

95

Origin of Product

United States

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